![molecular formula C14H20O2 B14305531 ({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene CAS No. 112481-90-0](/img/structure/B14305531.png)
({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene” is an organic molecule characterized by a benzene ring substituted with a complex alkyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene” typically involves the reaction of benzyl alcohol with 2-methylpent-4-en-2-ol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate ether, which is then further reacted with methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can convert the alkene group to an alkane, resulting in a more saturated compound.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly used.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, “({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene” is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, “this compound” can be used in the production of specialty chemicals, polymers, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism by which “({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene” exerts its effects involves interactions with specific molecular targets. For instance, in oxidation reactions, the benzylic position is particularly reactive due to the resonance stabilization of the resulting radical or carbocation intermediates. This reactivity is exploited in various synthetic applications to introduce functional groups at the benzylic position.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler compound with a hydroxyl group attached to the benzene ring.
Benzyl ether: Similar structure but lacks the complex alkyl ether group.
Toluene: A methyl-substituted benzene, simpler in structure but shares some reactivity patterns.
Uniqueness
“({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene” is unique due to its complex alkyl ether substitution, which imparts distinct chemical properties and reactivity. This complexity allows for a broader range of chemical transformations and applications compared to simpler benzene derivatives.
Properties
CAS No. |
112481-90-0 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-methylpent-4-en-2-yloxymethoxymethylbenzene |
InChI |
InChI=1S/C14H20O2/c1-4-10-14(2,3)16-12-15-11-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3 |
InChI Key |
VATJTHHPFUQUCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)OCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


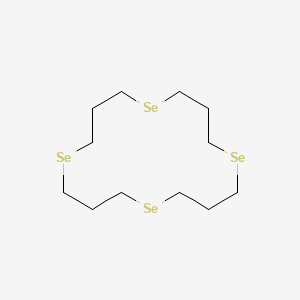

![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
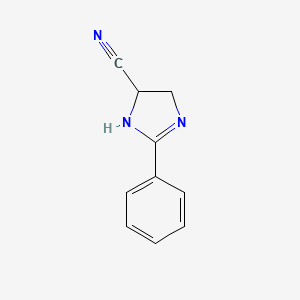
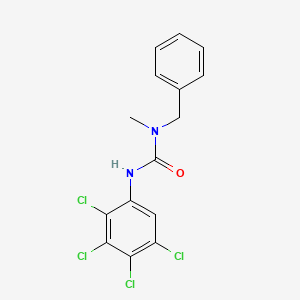
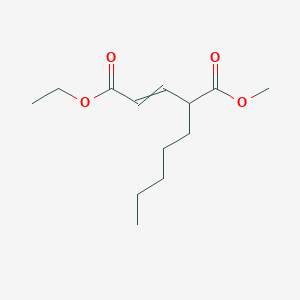


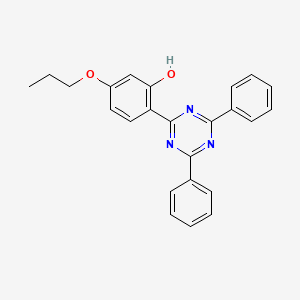
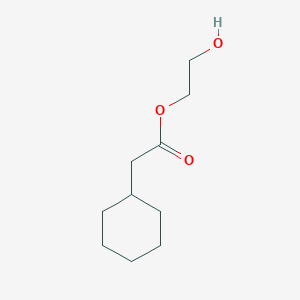

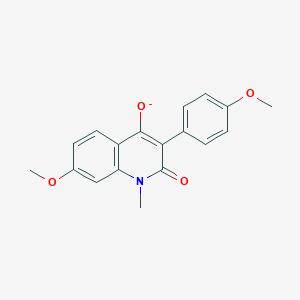
silane](/img/structure/B14305544.png)
